2,4-dichloro-N-(3-fluorophenyl)-5-(4-methylpiperidin-1-yl)sulfonylbenzamide
Description
2,4-dichloro-N-(3-fluorophenyl)-5-(4-methylpiperidin-1-yl)sulfonylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichloro, fluorophenyl, and piperidinyl sulfonyl groups attached to a benzamide core. Its molecular formula is C18H18Cl2FN2O2S, and it has a molecular weight of 417.32 g/mol .
Properties
IUPAC Name |
2,4-dichloro-N-(3-fluorophenyl)-5-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O3S/c1-12-5-7-24(8-6-12)28(26,27)18-10-15(16(20)11-17(18)21)19(25)23-14-4-2-3-13(22)9-14/h2-4,9-12H,5-8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYWUZDQIPXKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC(=CC=C3)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-fluorophenyl)-5-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:
Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Chlorination: The amine groups are chlorinated to form dichloro derivatives.
Sulfonylation: The piperidinyl sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides.
Fluorination: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-fluorophenyl)-5-(4-methylpiperidin-1-yl)sulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or ammonia under reflux conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
2,4-dichloro-N-(3-fluorophenyl)-5-(4-methylpiperidin-1-yl)sulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-fluorophenyl)-5-(4-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(3-fluorophenyl)benzamide: Lacks the piperidinyl sulfonyl group.
3,4-dichloro-N-[(1S)-2-[[1-[(3-fluorophenyl)methyl]-4-piperidyl]methylamino]-1-(hydroxymethyl)-2-oxoethyl]benzamide: Contains additional functional groups and a different substitution pattern.
Uniqueness
2,4-dichloro-N-(3-fluorophenyl)-5-(4-methylpiperidin-1-yl)sulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
